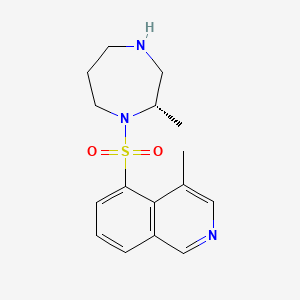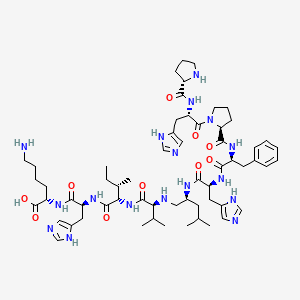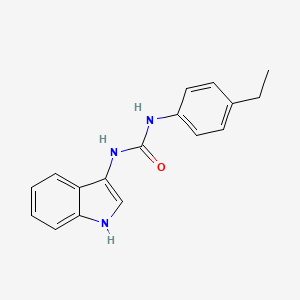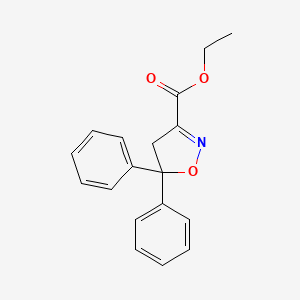
イソキサジフェンエチル
概要
説明
Isoxadifen-ethyl is a chemical compound primarily used as a herbicide safener. It is known for its ability to protect crops from the phytotoxic effects of herbicides without compromising the herbicidal efficacy. The compound is widely used in agriculture, particularly in the cultivation of maize and rice, to enhance the tolerance of these crops to various herbicides .
科学的研究の応用
Isoxadifen-ethyl has a wide range of scientific research applications:
作用機序
Isoxadifen-ethyl is a fascinating compound used as a herbicide safener, particularly in conjunction with certain herbicides . This article will delve into the various aspects of its mechanism of action.
Target of Action
Isoxadifen-ethyl primarily targets the detoxifying enzymes in plants, such as glutathione S-transferases (GSTs) and acetolactate synthase . These enzymes play a crucial role in the metabolism of herbicides, thereby reducing their phytotoxicity .
Mode of Action
The compound interacts with its targets by enhancing their activity. This interaction results in a significant reduction in the phytotoxic effects of the herbicides .
Biochemical Pathways
Isoxadifen-ethyl affects the biochemical pathways related to the metabolism of herbicides. It enhances the activity of GSTs and acetolactate synthase, which are involved in the detoxification of herbicides . This leads to an increased tolerance of plants to herbicides .
Result of Action
The primary result of Isoxadifen-ethyl’s action is the enhanced tolerance of plants to herbicides. It significantly reduces the phytotoxic effects of herbicides, thereby protecting the plants . For instance, it has been shown to completely reverse the effects of nicosulfuron, a sulfonylurea herbicide, on maize cultivars .
生化学分析
Biochemical Properties
Isoxadifen-ethyl interacts with various enzymes and proteins in biochemical reactions. It is proposed that isoxadifen-ethyl increases plant metabolism of nicosulfuron through non-P450-catalyzed routes or through P450 monooxygenases not inhibited by piperonyl butoxide, 1-aminobenzotriazole, and malathion .
Cellular Effects
Isoxadifen-ethyl has significant effects on various types of cells and cellular processes. It can effectively alleviate nicosulfuron injury in maize . When the two compounds are given simultaneously, isoxadifen-ethyl enhances the activity of glutathione S-transferases (GSTs) and acetolactate synthase activity in maize .
Molecular Mechanism
Isoxadifen-ethyl exerts its effects at the molecular level through various mechanisms. It is involved in metabolism of nicosulfuron, possibly through non-P450-catalyzed routes or through P450 monooxygenases not inhibited by certain compounds .
Metabolic Pathways
Isoxadifen-ethyl is involved in the metabolic pathways of nicosulfuron in maize . It enhances the activity of certain enzymes, suggesting its involvement in these metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: Isoxadifen-ethyl is synthesized through a multi-step process. One common method involves the reaction of 1-diphenylethylene with chloro glyoxylic acid oxime ethyl ester in the presence of sodium bicarbonate and methylene dichloride. The reaction mixture is refluxed at 45-48°C for several hours, followed by acidification with dilute hydrochloric acid to isolate the product .
Industrial Production Methods: In industrial settings, isoxadifen-ethyl is often produced in its crystalline form to enhance stabilityThis form is more stable than the amorphous state and is used in agrochemical formulations .
化学反応の分析
Types of Reactions: Isoxadifen-ethyl undergoes various chemical reactions, including hydrolysis, esterification, and acylation. It is also involved in metabolic reactions within plants, where it enhances the activity of detoxifying enzymes such as glutathione S-transferases and acetolactate synthase .
Common Reagents and Conditions:
Hydrolysis: Isoxadifen-ethyl can be hydrolyzed to its free acid form, 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, under acidic or basic conditions.
Esterification: The free acid can be esterified with ethanol to regenerate isoxadifen-ethyl.
Major Products: The major products formed from these reactions include the free acid form and various ester derivatives, which are used in different agrochemical applications .
類似化合物との比較
Isoxadifen-ethyl is unique among herbicide safeners due to its broad-spectrum activity and effectiveness in multiple crops. Similar compounds include:
Fenoxaprop-P-ethyl: Another herbicide safener used in rice cultivation.
Nicosulfuron: A sulfonylurea herbicide that is often used in combination with isoxadifen-ethyl to enhance crop tolerance.
Isoxadifen-ethyl stands out for its ability to induce multiple detoxifying enzymes and its stability in agrochemical formulations, making it a valuable tool in modern agriculture .
特性
IUPAC Name |
ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-17(20)16-13-18(22-19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKVXOJATACCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040360 | |
| Record name | Ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
163520-33-0 | |
| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163520-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxadifen-ethyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163520330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXADIFEN-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71LF32W32E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

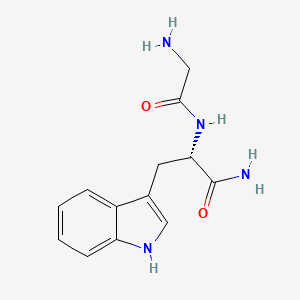
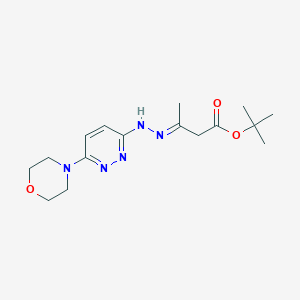
![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)

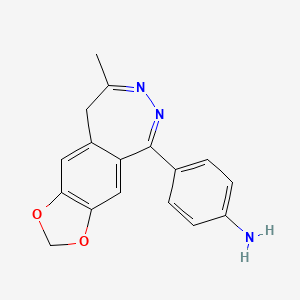
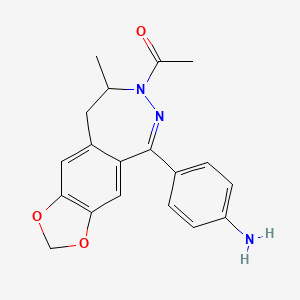

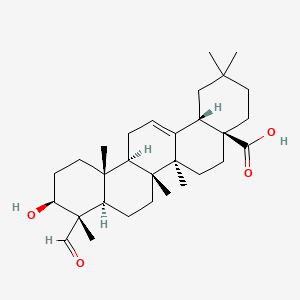
![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
